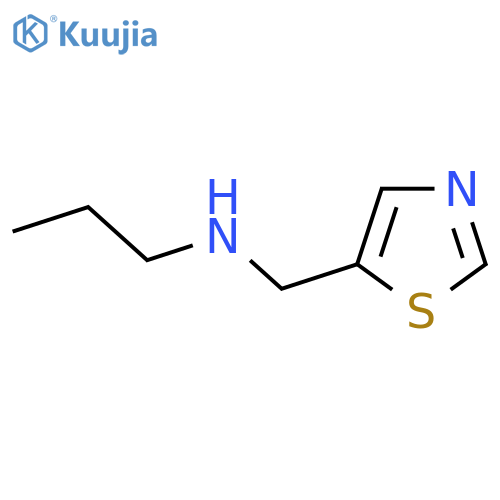Cas no 1248091-98-6 (propyl(1,3-thiazol-5-yl)methylamine)

1248091-98-6 structure
商品名:propyl(1,3-thiazol-5-yl)methylamine
propyl(1,3-thiazol-5-yl)methylamine 化学的及び物理的性質
名前と識別子
-
- propyl(1,3-thiazol-5-ylmethyl)amine
- n-(Thiazol-5-ylmethyl)propan-1-amine
- propyl[(1,3-thiazol-5-yl)methyl]amine
- 5-Thiazolemethanamine, N-propyl-
- propyl(1,3-thiazol-5-yl)methylamine
-
- インチ: 1S/C7H12N2S/c1-2-3-8-4-7-5-9-6-10-7/h5-6,8H,2-4H2,1H3
- InChIKey: WJEJWQHYJCWKKE-UHFFFAOYSA-N
- ほほえんだ: S1C=NC=C1CNCCC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 87.7
- トポロジー分子極性表面積: 53.2
- 疎水性パラメータ計算基準値(XlogP): 1.3
propyl(1,3-thiazol-5-yl)methylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-167715-1.0g |
propyl[(1,3-thiazol-5-yl)methyl]amine |
1248091-98-6 | 1g |
$728.0 | 2023-06-08 | ||
| Enamine | EN300-167715-0.5g |
propyl[(1,3-thiazol-5-yl)methyl]amine |
1248091-98-6 | 0.5g |
$535.0 | 2023-09-20 | ||
| Enamine | EN300-167715-0.25g |
propyl[(1,3-thiazol-5-yl)methyl]amine |
1248091-98-6 | 0.25g |
$513.0 | 2023-09-20 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01006272-1g |
Propyl(1,3-thiazol-5-ylmethyl)amine |
1248091-98-6 | 95% | 1g |
¥2639.0 | 2023-04-04 | |
| Enamine | EN300-167715-10g |
propyl[(1,3-thiazol-5-yl)methyl]amine |
1248091-98-6 | 10g |
$2393.0 | 2023-09-20 | ||
| Enamine | EN300-167715-5g |
propyl[(1,3-thiazol-5-yl)methyl]amine |
1248091-98-6 | 5g |
$1614.0 | 2023-09-20 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1368650-50mg |
n-(Thiazol-5-ylmethyl)propan-1-amine |
1248091-98-6 | 95% | 50mg |
¥16524.00 | 2024-08-09 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01006272-5g |
Propyl(1,3-thiazol-5-ylmethyl)amine |
1248091-98-6 | 95% | 5g |
¥7644.0 | 2023-04-04 | |
| Enamine | EN300-167715-2.5g |
propyl[(1,3-thiazol-5-yl)methyl]amine |
1248091-98-6 | 2.5g |
$1089.0 | 2023-09-20 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1368650-1g |
n-(Thiazol-5-ylmethyl)propan-1-amine |
1248091-98-6 | 95% | 1g |
¥19623.00 | 2024-08-09 |
propyl(1,3-thiazol-5-yl)methylamine 関連文献
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
1248091-98-6 (propyl(1,3-thiazol-5-yl)methylamine) 関連製品
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
